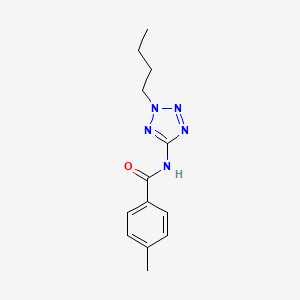![molecular formula C15H19N3OS B4436521 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide
Übersicht
Beschreibung
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a new class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including inflammation, immune response, and hematopoiesis.
Wirkmechanismus
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide works by inhibiting the activity of JAK enzymes, which are involved in the activation of STAT proteins. These proteins play a crucial role in various cellular processes, including inflammation, immune response, and hematopoiesis. By blocking the JAK-STAT pathway, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide reduces the production of cytokines, which are involved in the pathogenesis of various diseases. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the activity of T cells, which are involved in the immune response. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has also been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several advantages for lab experiments. It has been shown to have a high selectivity for JAK enzymes, which reduces the risk of off-target effects. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has a long half-life, which makes it suitable for once-daily dosing. However, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can cause adverse effects at high doses. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have some immunosuppressive effects, which can increase the risk of infections.
Zukünftige Richtungen
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has several potential future directions. It can be further studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection. Furthermore, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in combination therapy with other drugs, which can enhance its therapeutic effects and reduce the risk of adverse effects. Finally, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide can be further studied for its potential use in personalized medicine, which can help to identify patients who are most likely to benefit from this drug.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. JAK inhibitors, including 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide, are believed to work by blocking the JAK-STAT signaling pathway, which plays a crucial role in the pathogenesis of these diseases. 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to reduce the symptoms of rheumatoid arthritis, improve the skin lesions in psoriasis, and reduce the inflammation in inflammatory bowel disease. Moreover, 2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide has been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of organ transplant rejection.
Eigenschaften
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h5-6,9,13H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIDYRNNKBZGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4436441.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B4436449.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436452.png)
![1-[(dimethylamino)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4436456.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436463.png)
![3-methyl-4-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B4436476.png)


![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)

![4-[(2-methoxyethyl)thio]-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436519.png)


![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)